molecular formula C11H5ClF4N2 B13721662 2'-Chloro-5'-fluoro-6-(trifluoromethyl)-3,4'-bipyridine

2'-Chloro-5'-fluoro-6-(trifluoromethyl)-3,4'-bipyridine

Cat. No.: B13721662
M. Wt: 276.62 g/mol
InChI Key: SJZVYMAEMMJYMI-UHFFFAOYSA-N
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Description

2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine is a complex organic compound characterized by its unique structure, which includes a bipyridine core substituted with chloro, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine typically involves multi-step organic reactions. One common method includes the halogenation of a bipyridine precursor, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce a variety of functionalized bipyridines.

Scientific Research Applications

2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoro-6-methylphenylboronic acid
  • 2-Chloro-6-fluoro-3-methylphenylboronic acid

Comparison: Compared to these similar compounds, 2’-Chloro-5’-fluoro-6-(trifluoromethyl)-3,4’-bipyridine is unique due to its bipyridine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H5ClF4N2

Molecular Weight

276.62 g/mol

IUPAC Name

2-chloro-5-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]pyridine

InChI

InChI=1S/C11H5ClF4N2/c12-10-3-7(8(13)5-18-10)6-1-2-9(17-4-6)11(14,15)16/h1-5H

InChI Key

SJZVYMAEMMJYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC(=NC=C2F)Cl)C(F)(F)F

Origin of Product

United States

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